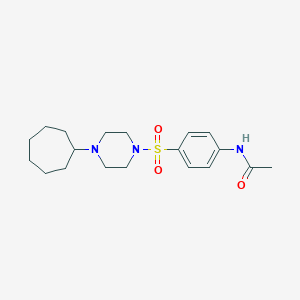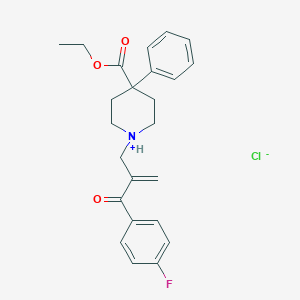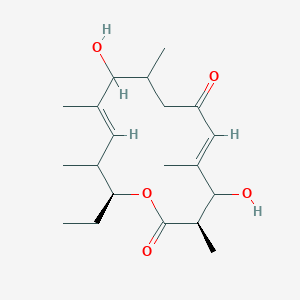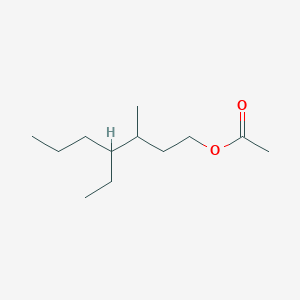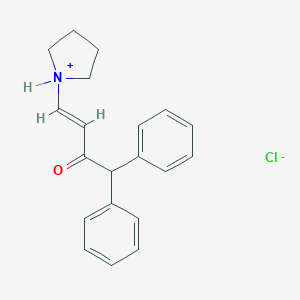
1,1-Diphenyl-4-(1-pyrrolidinyl)-3-buten-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-4-(1-pyrrolidinyl)-3-buten-2-one hydrochloride, commonly known as DPH, is a chemical compound that is widely used in scientific research. It belongs to the class of arylalkenones and is a potent inhibitor of the enzyme aldose reductase. DPH is synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well-known.
Mecanismo De Acción
DPH is a potent inhibitor of aldose reductase, which is involved in the polyol pathway of glucose metabolism. The polyol pathway is a secondary pathway for glucose metabolism that is activated under hyperglycemic conditions. In this pathway, glucose is converted to sorbitol by aldose reductase, which is then converted to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and fructose in cells can lead to osmotic stress, oxidative stress, and cellular damage. DPH inhibits aldose reductase by binding to its active site and preventing the conversion of glucose to sorbitol.
Biochemical and Physiological Effects
DPH has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the accumulation of sorbitol and fructose in cells, which can prevent or delay the development of diabetic complications such as retinopathy, nephropathy, and neuropathy. DPH has also been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inducing apoptosis or inhibiting angiogenesis. In addition, DPH has been shown to have antioxidant properties, which can protect cells from oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPH has several advantages for lab experiments. It is a potent and specific inhibitor of aldose reductase, which makes it a useful tool for studying the polyol pathway of glucose metabolism. It is also relatively easy to synthesize using a variety of methods. However, DPH has some limitations for lab experiments. It is a potent inhibitor of aldose reductase, which can lead to off-target effects and complications. In addition, DPH has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on DPH. One area of research is the development of more potent and specific inhibitors of aldose reductase. Another area of research is the investigation of the potential use of DPH in the treatment of cancer, either alone or in combination with other anticancer agents. In addition, the antioxidant properties of DPH could be further explored for their potential use in the treatment of oxidative stress-related diseases. Finally, the development of more efficient and scalable synthesis methods for DPH could facilitate its use in scientific research.
Métodos De Síntesis
DPH can be synthesized using a variety of methods, including the condensation of 1-phenyl-1-pyrrolidin-2-one with benzaldehyde, followed by the reduction of the resulting enamine with sodium borohydride. Another method involves the reaction of 1-phenyl-1-pyrrolidin-2-one with benzaldehyde in the presence of a Lewis acid catalyst, followed by the reduction of the resulting enamine with sodium borohydride. DPH can also be synthesized using the reaction of 1-phenyl-1-pyrrolidin-2-one with benzaldehyde in the presence of a palladium catalyst, followed by the reduction of the resulting enamine with hydrogen gas.
Aplicaciones Científicas De Investigación
DPH is widely used in scientific research, particularly in the field of diabetes research. It is a potent inhibitor of the enzyme aldose reductase, which is involved in the polyol pathway of glucose metabolism. The inhibition of aldose reductase by DPH has been shown to prevent or delay the development of diabetic complications such as retinopathy, nephropathy, and neuropathy. DPH has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
100482-65-3 |
|---|---|
Nombre del producto |
1,1-Diphenyl-4-(1-pyrrolidinyl)-3-buten-2-one hydrochloride |
Fórmula molecular |
C10H11ClO2 |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
(E)-1,1-diphenyl-4-pyrrolidin-1-ium-1-ylbut-3-en-2-one;chloride |
InChI |
InChI=1S/C20H21NO.ClH/c22-19(13-16-21-14-7-8-15-21)20(17-9-3-1-4-10-17)18-11-5-2-6-12-18;/h1-6,9-13,16,20H,7-8,14-15H2;1H/b16-13+; |
Clave InChI |
TYRFTFDMBTXXKL-ZUQRMPMESA-N |
SMILES isomérico |
C1CC[NH+](C1)/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES |
C1CC[NH+](C1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES canónico |
C1CC[NH+](C1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Sinónimos |
1,1-Diphenyl-4-(1-pyrrolidinyl)-3-buten-2-one hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



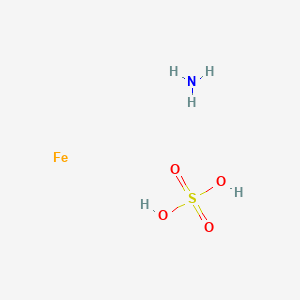
![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)

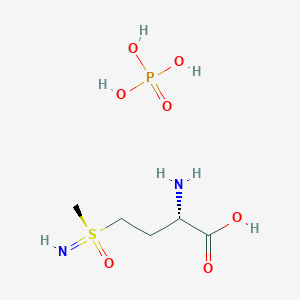


![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)
![4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B217282.png)
